molecular formula C10H9F3N2S B1523957 3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile CAS No. 1269151-23-6

3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile

Cat. No.: B1523957
CAS No.: 1269151-23-6
M. Wt: 246.25 g/mol
InChI Key: RJYPRUDPEALNKW-UHFFFAOYSA-N
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Description

3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile ( 1269151-23-6) is a high-purity chemical building block offered with a minimum purity of 95% . This compound features a molecular formula of C 10 H 9 F 3 N 2 S and a molecular weight of 246.25 g/mol . Its structure integrates several pharmacologically significant motifs, including an aromatic amine, a trifluoromethyl group, and a nitrile-linked propanenitrile sulfanyl chain, making it a versatile intermediate for medicinal chemistry and drug discovery programs. The incorporation of the nitrile group is a established strategy in rational drug design. This functional group can serve as a hydrogen bond acceptor, enhancing binding affinity to biological targets, and its strong electron-withdrawing nature can influence the electronic properties of the aromatic system . Furthermore, the nitrile group is known to improve pharmacokinetic profiles, such as metabolic stability and solubility, and can act as a bioisostere for carbonyl, hydroxyl, and halogen groups . The trifluoromethyl group is another valuable moiety known to increase lipophilicity and membrane permeability. The presence of both an amino and a sulfanyl group provides additional handles for chemical modification, allowing researchers to diversify the scaffold and optimize lead compounds. While the exact biological target of this specific molecule may not be fully characterized, its structure suggests potential as a key intermediate in the synthesis of more complex molecules targeting a wide range of diseases, similar to other nitrile-containing compounds used in cardiovascular and antiviral research . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[2-amino-4-(trifluoromethyl)phenyl]sulfanylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2S/c11-10(12,13)7-2-3-9(8(15)6-7)16-5-1-4-14/h2-3,6H,1,5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYPRUDPEALNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)SCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile, also known as a derivative of 2-amino-acetonitrile, is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C₁₀H₈F₃N₃S
  • Molecular Weight : 233.19 g/mol
  • CAS Number : 1269151-23-6

The compound features a trifluoromethyl group, which is known to enhance biological activity by modifying the electronic properties of the molecule.

The biological activity of this compound is primarily linked to its interaction with various biological receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of specific pathways involved in cellular signaling and metabolic processes.

Anthelmintic Activity

One significant area of research involves its potential as an anthelmintic agent. Similar compounds have demonstrated efficacy against gastrointestinal nematodes in livestock. For instance, monepantel, an amino-acetonitrile derivative, has shown high activity against important gastrointestinal nematodes in sheep . This suggests that this compound could exhibit comparable effects.

Cytotoxicity Studies

Research has indicated that compounds with similar structures can exhibit cytotoxic properties against various cancer cell lines. For example, studies have shown that certain amino-acetonitrile derivatives can inhibit cell proliferation in human cancer cells through apoptosis induction . Further investigation into this compound is needed to determine its specific cytotoxic effects.

Study on Anthelmintic Efficacy

In a comparative study involving monepantel and other anthelmintics, it was found that monepantel's mechanism involves modulation of the ACR-23 receptor in nematodes, leading to paralysis and death of the parasites . This receptor's involvement may provide insights into the potential efficacy of this compound against similar targets.

Cytotoxicity Assessment

A study assessing the cytotoxic effects of various amino-acetonitrile derivatives revealed that certain structural modifications significantly enhanced their activity against cancer cells. The results indicated that derivatives with trifluoromethyl groups had increased potency compared to their non-fluorinated counterparts . This finding supports further exploration of this compound in cancer research.

Summary of Biological Activities

Activity TypeCompoundObserved EffectsReference
AnthelminticMonepantelEffective against GI nematodes
CytotoxicityVarious Amino-AcetonitrilesInduces apoptosis in cancer cells
Receptor ModulationMonepantelModulates ACR-23 receptor

Comparison of Structural Features

Compound NameTrifluoromethyl GroupBiological Activity
This compoundYesPotentially high
MonepantelYesHigh anthelmintic
Other Amino-AcetonitrilesVariesVaries

Scientific Research Applications

Synthesis Pathways

Several synthetic routes have been developed to produce 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. One common method involves the reaction of 3-hydroxy-4-phenyl-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one with benzyl chloride in the presence of potassium carbonate and a catalytic amount of tetra-n-butylammonium bromide . This method highlights the compound's versatility as an intermediate in synthesizing other heterocyclic compounds.

Pharmacological Properties

Benzodiazepines are well-known for their psychoactive properties. 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one exhibits several pharmacological effects:

  • Anxiolytic : Similar to other benzodiazepines, this compound may reduce anxiety symptoms.
  • Sedative : It has potential sedative effects that can aid in sleep disorders.
  • Anticonvulsant : The compound may also demonstrate efficacy in controlling seizures.

Research indicates that the unique structure of this compound may lead to enhanced effectiveness or reduced side effects compared to traditional benzodiazepines .

Therapeutic Applications

The therapeutic applications of 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one extend into various medical fields:

Neurological Disorders

Due to its anxiolytic and anticonvulsant properties, this compound shows promise in treating conditions such as anxiety disorders and epilepsy.

Cardiovascular Disorders

Some studies suggest that benzodiazepine derivatives can be effective against cardiovascular disorders . The mechanism may involve modulation of neurotransmitter systems that influence heart rate and vascular resistance.

Comparative Analysis with Other Benzodiazepines

The following table compares 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one with other well-known benzodiazepines:

Compound NameStructure CharacteristicsUnique Features
DiazepamClassic benzodiazepineLong half-life
LorazepamHydroxyl group presentStronger anxiolytic effects
ClonazepamNitro group presentEffective anticonvulsant
AlprazolamTriazole ring additionRapid onset of action
1-Benzyl...Fully saturated tetrahydro structureEnhanced lipophilicity

The distinct feature of 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one lies in its fully saturated structure and the presence of the benzyl group which may influence both pharmacodynamics and pharmacokinetics compared to other benzodiazepines .

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized against related nitriles and arylthioethers. Below is a comparative analysis based on molecular structure, physicochemical properties, and biological activity (where available):

Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Functional Groups
3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile C₁₀H₉F₃N₂S 246.26 –NH₂ (2-position), –CF₃ (4-position) Nitrile, thioether
3-[(4-Acetylphenyl)(methyl)amino]propanenitrile C₁₂H₁₄N₂O 202.25 –N(CH₃)–, –COCH₃ (4-position) Nitrile, tertiary amine, ketone
3-[(2-Fluorophenyl)sulfonyl]propanenitrile C₉H₈FNO₂S 213.23 –F (2-position), –SO₂– Nitrile, sulfonyl
(2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723) C₁₆H₁₆F₃NO₂S 343.07 –CF₃ (3-position), –CO–, thiophene Ketone, thiophene, amine

Key Observations :

  • Electronic Effects : The trifluoromethyl (–CF₃) group in the target compound and PD 81,723 introduces strong electron-withdrawing effects, stabilizing aromatic systems and enhancing binding to hydrophobic pockets in biological targets .
  • Substituent Positioning: The 2-amino group in the target compound contrasts with the methylamino and acetyl groups in 3-[(4-acetylphenyl)(methyl)amino]propanenitrile. The primary amine (–NH₂) may facilitate hydrogen bonding, whereas tertiary amines (e.g., –N(CH₃)–) reduce this capacity .
  • Linkage Differences : The sulfanyl (–S–) group in the target compound is less polarizable than the sulfonyl (–SO₂–) group in 3-[(2-fluorophenyl)sulfonyl]propanenitrile, affecting solubility and redox stability .

Preparation Methods

Industrial Method for 2-Amino-4-(trifluoromethyl)pyridine

  • A key step involves the reaction of halogenated precursors (e.g., dichlorinated or dibrominated compounds) with ammonia in the presence of hydrophilic ethers such as tetrahydrofuran or 1,2-dimethoxyethane.
  • Reaction conditions: Temperature range 100–200 °C (preferably 130–160 °C), reaction time 2–24 hours (preferably 4–7 hours).
  • Ammonia acts both as a nucleophile and base, used in excess (3–15 molar equivalents).
  • The process yields the amino-substituted trifluoromethyl aromatic intermediate with high purity and industrial viability.

Dehalogenation Step

  • The halogenated intermediate is subjected to catalytic reduction for dehalogenation.
  • Catalysts: Palladium on carbon (Pd/C), platinum, Raney nickel, among others.
  • Hydrogen sources: Hydrogen gas, ammonium formate, formic acid.
  • Reaction temperature: 20–150 °C (preferably 60–130 °C), reaction time 0.5–10 hours.
  • Base presence (ammonia or alkali bases) facilitates the reaction.
  • This step can be conducted without isolating the intermediate amine compound.

Formation of the Sulfanyl Bond and Introduction of the Propanenitrile Group

Sulfanyl Bond Formation

  • Common synthetic strategy involves nucleophilic substitution between a thiol derivative and an alkyl halide or equivalent electrophile.
  • The aromatic amine bearing the trifluoromethyl group is first converted to a thiol or thiolate intermediate.
  • Reaction with 3-bromopropanenitrile or similar halogenated nitrile compounds in the presence of a base forms the sulfanyl linkage.
  • Bases such as potassium carbonate or sodium hydride are typically used to deprotonate the thiol and facilitate nucleophilic attack.

Introduction of the Nitrile Group

  • The nitrile group is introduced via the alkyl halide electrophile bearing the nitrile functionality (e.g., 3-bromopropanenitrile).
  • Alternatively, the nitrile can be introduced by nucleophilic substitution on a suitable precursor bearing a leaving group.
  • Reaction conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50–100 °C) to optimize yield and minimize side reactions.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome
1 Amination of halogenated precursor Halogenated aromatic compound + NH3, hydrophilic ether (THF), 130–160 °C, 4–7 h 2-Amino-4-(trifluoromethyl)phenyl intermediate
2 Catalytic dehalogenation Pd/C catalyst, H2 or formate source, base (NH3 or alkali), 60–130 °C, 1–5 h Dehalogenated amino trifluoromethyl aromatic compound
3 Sulfanyl bond formation Thiol intermediate + 3-bromopropanenitrile, base (K2CO3, NaH), DMF/DMSO, 50–100 °C This compound

Research Findings and Optimization Notes

  • The use of hydrophilic ethers during amination improves solubility and reaction rate, yielding high-purity amino trifluoromethyl compounds.
  • Catalytic reduction conditions are optimized to minimize by-products such as over-reduced species or incomplete dehalogenation.
  • Sulfanyl bond formation is sensitive to the base and solvent choice; polar aprotic solvents and mild bases favor higher yields and cleaner products.
  • Reaction monitoring by High Performance Liquid Chromatography (HPLC) is standard to assess purity and conversion rates during intermediate and final steps.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile, and how can structural integrity be confirmed?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-amino-4-(trifluoromethyl)benzenethiol and acrylonitrile derivatives under basic conditions. For example, alkylation using NaH and methyl iodide (MeI) in anhydrous THF or DMF is a common approach to introduce the nitrile group . Structural confirmation requires multi-spectral analysis:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions and sulfur connectivity. For instance, the trifluoromethyl group (δ110120\delta \sim110-120 ppm in 19F^{19}F) and nitrile (δ120\delta \sim120 ppm in 13C^{13}C) should show distinct peaks .
  • IR : A sharp absorption band near 2240 cm1^{-1} confirms the nitrile group .

Q. How can researchers assess the purity of this compound, and what analytical techniques are critical for quality control?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Use a C18 column and a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Mass spectrometry (HRMS-ESI) should confirm the molecular ion peak ([M+H]+^+) within 3 ppm error . For crystalline samples, X-ray diffraction provides definitive structural validation .

Q. What preliminary biological screening methods are suitable for evaluating this compound’s activity?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease panels) using fluorescence-based protocols. For example, measure IC50_{50} values in triplicate at 10 µM–1 nM concentrations. Pair with cellular viability assays (MTT or CellTiter-Glo) to rule out cytotoxicity in HEK-293 or HepG2 cell lines .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfanyl linkage formation, and what side reactions should be monitored?

  • Methodological Answer : Optimize the molar ratio of thiol to acrylonitrile (1:1.2) in the presence of a mild base (e.g., K2 _2CO3_3) at 60°C in DMF. Monitor for disulfide byproducts via TLC (Rf_f ~0.3 in hexane/ethyl acetate 7:3) and quench reactions with aqueous NH4 _4Cl to prevent over-alkylation . For scale-up, switch to flow chemistry to enhance mixing and reduce exothermic side reactions.

Q. How should researchers resolve contradictions in spectral data, such as unexpected 1H^1H NMR splitting patterns?

  • Methodological Answer : Contradictions often arise from rotamers or residual solvents. For example, the amino group (-NH2_2) may cause splitting due to hindered rotation. Use variable-temperature NMR (VT-NMR) at 25–60°C to observe coalescence of peaks. Alternatively, derivatize the amino group with Boc anhydride to simplify the spectrum .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in enzyme inhibition?

  • Methodological Answer : Synthesize analogs with modified substituents:

  • Replace the trifluoromethyl group with -CF3_3, -Cl, or -OCH3_3 to assess electronic effects .
  • Substitute the nitrile with carboxylic acid or amide groups to probe hydrogen-bonding interactions.
  • Use molecular docking (AutoDock Vina) with crystal structures of target enzymes (e.g., PDB 1XYZ) to validate binding hypotheses .

Q. How can the compound’s stability under physiological conditions be evaluated for in vivo studies?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (SGF) at 37°C. Analyze degradation products via LC-MS every 24 hours for 7 days. For oxidative stability, expose the compound to H2 _2O2_2 (3%) and monitor nitrile-to-amide conversion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile
Reactant of Route 2
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3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.